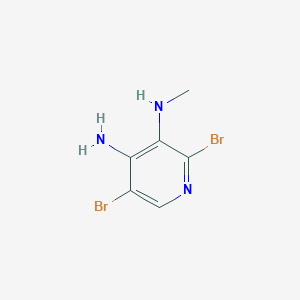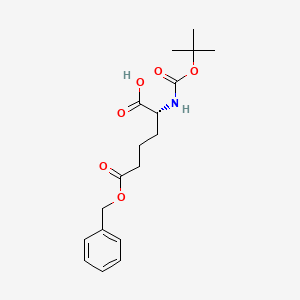
(R)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a complex organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a keto group on a hexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .
The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the corresponding alcohol derivative of the hexanoic acid. The keto group can be introduced via oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) .
Industrial Production Methods
Industrial production of ®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Hydroxyhexanoic acid derivatives
Substitution: Various substituted hexanoic acid derivatives
科学的研究の応用
®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential role in enzyme inhibition and as a building block for peptide synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of ®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.
類似化合物との比較
Similar Compounds
®-6-(Benzyloxy)-2-amino-6-oxohexanoic acid: Lacks the Boc protection, making it more reactive but less stable.
®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoic acid:
Uniqueness
®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is unique due to the presence of both the benzyloxy and Boc-protected amino groups, which provide specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C18H25NO6 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m1/s1 |
InChIキー |
QAMQBROWEMDMOK-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC(=O)OCC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)


![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)
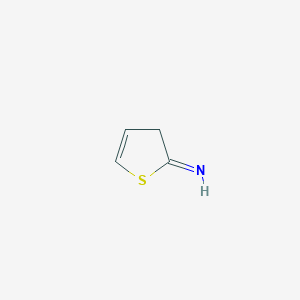




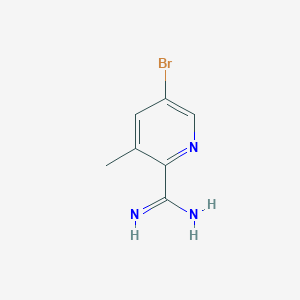
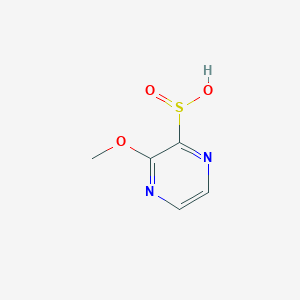
![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)
